molecular formula C8H11NO2 B15341115 1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one CAS No. 31643-63-7

1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one

Cat. No.: B15341115
CAS No.: 31643-63-7
M. Wt: 153.18 g/mol
InChI Key: RWBLSVPYDPODTR-UHFFFAOYSA-N
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Description

1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with pyridine derivatives.

    Alkylation: Introduction of the ethyl group at the 1-position.

    Hydroxylation: Introduction of the hydroxyl group at the 6-position.

    Methylation: Introduction of the methyl group at the 4-position.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the pyridine ring to a piperidine ring.

    Substitution: Substitution reactions at the ethyl or methyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a ligand in binding studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as an intermediate in the production of dyes, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one would depend on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It could modulate biochemical pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-methylpyridin-2(1H)-one: Lacks the hydroxyl group at the 6-position.

    6-Hydroxy-4-methylpyridin-2(1H)-one: Lacks the ethyl group at the 1-position.

    1-Ethyl-6-hydroxy-2(1H)-pyridinone: Similar structure but different substitution pattern.

Uniqueness

1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

31643-63-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-ethyl-6-hydroxy-4-methylpyridin-2-one

InChI

InChI=1S/C8H11NO2/c1-3-9-7(10)4-6(2)5-8(9)11/h4-5,10H,3H2,1-2H3

InChI Key

RWBLSVPYDPODTR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=CC1=O)C)O

Origin of Product

United States

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